![molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2](/img/structure/B13012885.png)
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a carbamate group in its structure contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
- Tert-butyl (4-hydroxymethylbicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
916210-29-2 |
|---|---|
Molecular Formula |
C14H24BrNO2 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
InChI Key |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)

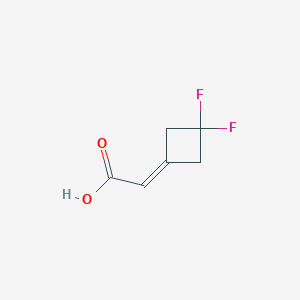

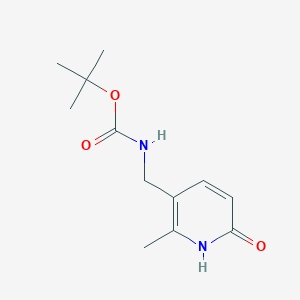
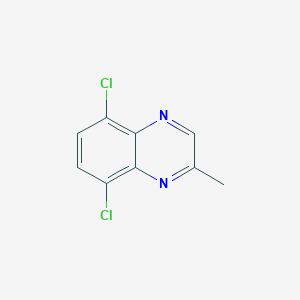
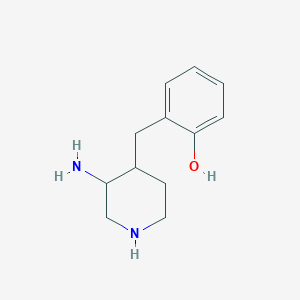
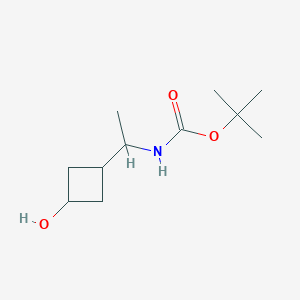
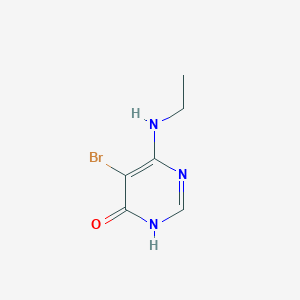
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
